molecular formula C12H16O2 B8773987 5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde CAS No. 16805-16-6

5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde

Cat. No. B8773987
CAS RN: 16805-16-6
M. Wt: 192.25 g/mol
InChI Key: FYLPWKQYIWXARQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde can be represented by the InChI code: 1S/C12H16O/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-8H,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and one oxygen atom.

properties

CAS RN

16805-16-6

Product Name

5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-tert-butyl-4-hydroxy-2-methylbenzaldehyde

InChI

InChI=1S/C12H16O2/c1-8-5-11(14)10(12(2,3)4)6-9(8)7-13/h5-7,14H,1-4H3

InChI Key

FYLPWKQYIWXARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aluminum chloride (26.6 g, 200 mmol) was added to chlorobenzene (40 mL), and the mixture was cooled to −10° C. A solution of 2-tert-butyl-5-methylphenol (16.4 g, 100 mmol) in triethyl orthoformate (32.5 g, 220 mmol) was added dropwise. When addition was complete, the reaction mixture was warmed to 0° C. to 5° C. and kept at that temperature for 6 hours. Five percent HCl (100 mL) was added, and the mixture was extracted with 1:1 EtOAC:toluene. The organic phase was extracted with 23% KOH (3×50 mL) and water (25 mL), and the water extract was combined with the KOH extracts. The pH of the combined aqueous extracts was adjusted to 4 with 37% HCl. The resulting precipitate was filtered, washed with water (3×50 mL), and dried to give the title compound, mp 171-171° C.
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26.6 g
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40 mL
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solvent
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16.4 g
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32.5 g
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reactant
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100 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Aluminum chloride (26.6 gm, 200 mmol) was added to chlorobenzene (40 mL) and the mixture stirred and cooled to −10° C. A solution of 2-tert-butyl-5-methylphenol (16.4 gm, 100 mmol) in triethyl orthoformate (32.5 gm, 220 mmol) was added dropwise. On completion of the addition, the reaction mixture was warmed to 0-5° C. and held for 6 hours. Hydrochloric acid (100 mL of a 5% solution) was added to the reaction mixture. The mixture was extracted with (1:1) ethyl acetate/toluene (200 mL). The organic phase was extracted with 23% potassium hydroxide (3×50 mL) and water (25 mL) and the water extract combined with the three potassium hydroxide extracts. The pH of the combined extracts was adjusted to 4 with 37% hydrochloric acid. The resulting precipitate was collected and washed with water (3×50 mL) and vacuum dried 55° C. to give 5-tert-butyl-4-hydroxy-2-methylbenzaldehyde (1): 14.8 g (77 mmol, 77%): mp: 171-172° C.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
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16.4 g
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reactant
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32.5 g
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Synthesis routes and methods IV

Procedure details

Chlorobenzene (100 mL) and 2-tert-butyl-5-methylphenol (20.6 gm, 125 mmol) were combined and the mixture stirred and cooled to 5° C. Titanium tetrachloride (27.5 mL) and dichloromethyl methyl ether (19 mL, 210 mmol) were added separately and simultaneously over 45 minutes while holding the reaction temperature between 4 and 7° C. The resulting mixture was stirred at 0-5° C. for 3 hours. Water (100 mL) was cautiously added over 18 minutes to the reaction mixture while holding the temperature below 14° C. The mixture was extracted with ethyl acetate (200 mL) and the resulting organic layer was extracted with 12% hydrochloric acid (2×75 mL). The combined aqueous acid layers were diluted with water (50 mL) and back extracted with ethyl acetate (100 mL). This extract was combined with the first ethyl acetate extract and the whole extracted with 15% KOH (3×100 mL). The KOH extracts were combined and the pH adjusted to 3 with 37% hydrochloric acid (62.8 gm). The resulting mixture was extracted with 1:1 ethyl acetate/toluene (2×150 mL). These organic extracts were combined and back extracted with water (2×50 mL) and the organic solution concentrated to approximately 75 mL. 5-tert-Butyl-4-hydroxy-2-methylbenzaldehyde seed crystals were added and the mixture stirred and cooled to 25° C. The mixture was filtered and the product washed with toluene (30 mL) and vacuum dried at 40° C. to give 5-tert-butyl-4-hydroxy-2-methylbenzaldehyde (1): 15 g (78 mmol, 62%): mp: 168-170° C.
Quantity
100 mL
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20.6 g
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reactant
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19 mL
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reactant
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27.5 mL
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catalyst
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Quantity
100 mL
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solvent
Reaction Step Four

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